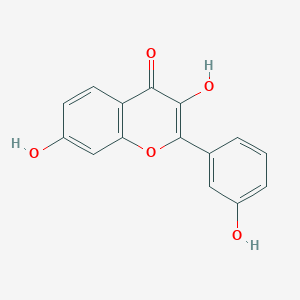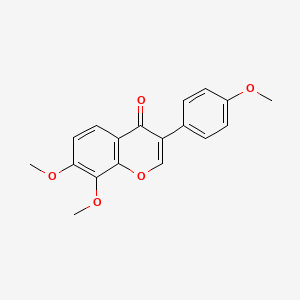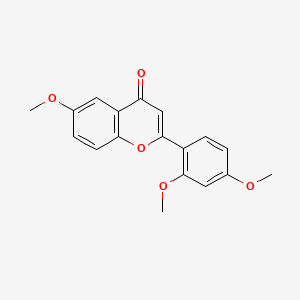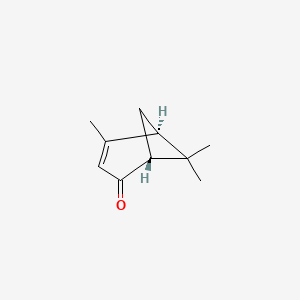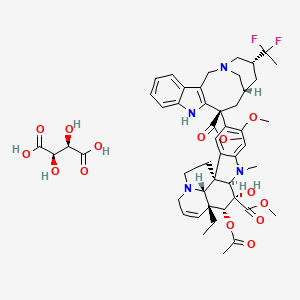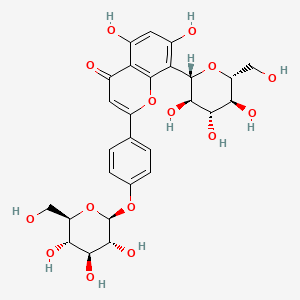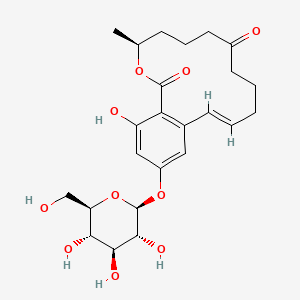
Canagliflozin Related Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
an impurity of Canagliflozin
Scientific Research Applications
Synthesis and Characterization
- A study by Pachore et al. (2017) identified multiple sources of anticipated process and degradation impurities of Canagliflozin during its laboratory optimization and commercial scale manufacturing process. This research is crucial for understanding the synthesis and characterization of Canagliflozin and its impurities, including impurity 10, which is vital for ensuring the quality and safety of the drug (Pachore et al., 2017).
Eco-Friendly Chromatographic Assay Development
- Emam and Emam (2022) developed a high-performance chromatographic assay for Canagliflozin, focusing on its ecofriendly appraisal and the identification of toxic impurities. This study contributes to the development of more sustainable and efficient methods for analyzing Canagliflozin and its impurities, including impurity 10 (Emam & Emam, 2022).
Electrochemical Analysis
- Vymyslický et al. (2021) highlighted the use of electrochemical flow cells for oxidative-stress testing of Canagliflozin. This alternative method provides insights into the stability and degradation of Canagliflozin, including its impurities, which is essential for understanding the drug's stability and potential impurity formation mechanisms (Vymyslický et al., 2021).
Metabolomics and Proteomics Analysis
- Nakano et al. (2020) conducted a multi-omics analysis of metabolomics and absolute quantification proteomics to study the effects of Canagliflozin on hepatocellular carcinoma cells. This research sheds light on the metabolic pathways affected by Canagliflozin and its impurities, offering potential insights into the broader implications of these substances (Nakano et al., 2020).
Molecular Mechanisms and Cardiovascular Implications
- Kondo et al. (2021) explored the direct effects of Canagliflozin on myocardial redox signaling in humans, providing valuable information on the molecular mechanisms and potential cardiovascular implications of Canagliflozin and its related impurities (Kondo et al., 2021).
properties
CAS RN |
1799552-91-2 |
|---|---|
Product Name |
Canagliflozin Related Impurity 10 |
Molecular Formula |
C24H25FO6S |
Molecular Weight |
460.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
β-D-Glucopyranose, 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



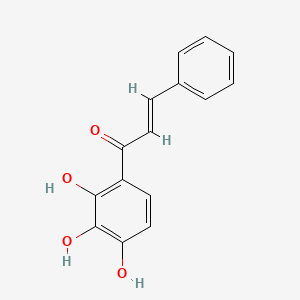
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
